molecular formula C18H14N2O3 B12566127 7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one CAS No. 299953-22-3

7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one

Cat. No.: B12566127
CAS No.: 299953-22-3
M. Wt: 306.3 g/mol
InChI Key: SNFNEAMPSJJIQE-UHFFFAOYSA-N
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Description

7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position and a 1-methyl-1H-benzoimidazol-2-yl group at the 3rd position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 7th position using methyl iodide and a base like potassium carbonate.

    Attachment of the Benzoimidazole Moiety: The 1-methyl-1H-benzoimidazol-2-yl group can be attached through a nucleophilic substitution reaction involving 2-chloromethyl-1-methyl-1H-benzoimidazole and the chromen-2-one derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-Methoxy-3-(1H-benzoimidazol-2-yl)-chromen-2-one: Similar structure but without the methyl group on the benzoimidazole moiety.

Uniqueness

7-Methoxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

299953-22-3

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

7-methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C18H14N2O3/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(22-2)10-16(11)23-18(13)21/h3-10H,1-2H3

InChI Key

SNFNEAMPSJJIQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OC)OC3=O

Origin of Product

United States

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